3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is a complex organic compound with a unique structure that includes both indole and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including decarboxylation, aldoxime formation, and dehydration . The final step involves cyclization under reflux conditions to form the indole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the aromatic ring or the indole nitrogen .
Scientific Research Applications
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage . Additionally, it may interact with specific enzymes or receptors in biological systems, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: Known for its role in stimulating γ-globin gene expression.
N-(3,4-Dimethoxyphenyl)ethylamides: Synthesized from homoveratrylamine and studied for their cytotoxicity.
Uniqueness
What sets 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione apart is its unique indole-dione structure, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
23869-91-2 |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1,3,4,5-tetrahydroindole-2,6-dione |
InChI |
InChI=1S/C16H17NO4/c1-20-12-4-3-10(7-13(12)21-2)16-6-5-11(18)8-14(16)17-15(19)9-16/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,19) |
InChI Key |
XLWHUKGBJGVMPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CCC(=O)C=C2NC(=O)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.